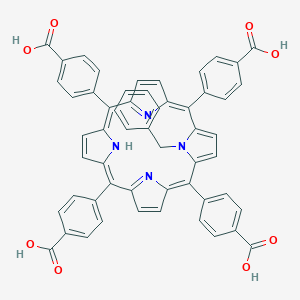

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, also known as TCPP, is a porphyrin molecule that has been widely used in scientific research due to its unique properties. TCPP is a synthetic derivative of the natural porphyrin molecule, which is found in hemoglobin and chlorophyll. The synthesized TCPP molecule has four carboxyphenyl groups attached to it, which makes it highly water-soluble and stable.

Mécanisme D'action

The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine in PDT involves the generation of singlet oxygen, which is a highly reactive species that can cause oxidative damage to cancer cells. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine absorbs light energy and transfers it to molecular oxygen, which results in the formation of singlet oxygen. The singlet oxygen then reacts with cellular components, such as lipids and proteins, leading to cell death. In bioimaging, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity is proportional to the concentration of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, which allows for the quantification of biological processes.

Effets Biochimiques Et Physiologiques

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been shown to have low toxicity and is well-tolerated in vivo. In PDT, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used to treat various types of cancer, including breast, lung, and prostate cancer. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of metal ions, such as zinc and copper, which are essential for many biological processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used to detect gases, such as carbon monoxide and nitric oxide, which are involved in various physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine include its high water solubility, stability, and low toxicity. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, and the yield is high. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield, which limits its use in bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is also sensitive to photobleaching, which can affect its fluorescence intensity.

Orientations Futures

There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers for PDT, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors for the detection of analytes, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine can also be used in combination with other molecules, such as nanoparticles and liposomes, to enhance its properties and improve its efficacy. The development of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based theranostics, which combine diagnosis and therapy, is also a promising direction for future research.

Conclusion:

In conclusion, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a versatile molecule that has been widely used in scientific research due to its unique properties. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various research areas, including PDT, bioimaging, and sensing. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, stable, and has low toxicity. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield and sensitivity to photobleaching. There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging.

Méthodes De Synthèse

The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves the reaction of benzylamine with 4-carboxybenzaldehyde, followed by the condensation of the resulting product with pyrrole in the presence of a strong acid catalyst. The final product is obtained by oxidation of the porphyrin intermediate with a mild oxidizing agent. The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is relatively easy, and the yield is high.

Applications De Recherche Scientifique

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various scientific research areas, including photodynamic therapy (PDT), bioimaging, and sensing. PDT is a non-invasive treatment for cancer, which involves the administration of a photosensitizer, followed by the exposure to light of a specific wavelength. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is an excellent photosensitizer due to its high absorption in the red region of the spectrum. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used in bioimaging as a fluorescent probe, which allows for the visualization of biological structures and processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of various analytes, including metal ions, gases, and biomolecules.

Propriétés

Numéro CAS |

108440-59-1 |

|---|---|

Nom du produit |

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine |

Formule moléculaire |

C55H36N4O8 |

Poids moléculaire |

880.9 g/mol |

Nom IUPAC |

4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |

Clé InChI |

TYKXQJUSHZBYAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |

Synonymes |

N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)